molecular formula C19H25NO3S B2430203 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide CAS No. 2034329-36-5

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide

Cat. No.: B2430203
CAS No.: 2034329-36-5
M. Wt: 347.47
InChI Key: DXAKZYFJYBWIJY-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide is a synthetic organic compound that features a benzamide core substituted with a hydroxy-thiophenyl-pentyl chain and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide typically involves the following steps:

    Formation of the Thiophenyl-Pentyl Chain: The thiophenyl-pentyl chain can be synthesized through a series of reactions starting from thiophene. Thiophene can be brominated to form 3-bromothiophene, which is then subjected to a Grignard reaction with pentyl magnesium bromide to form 3-(pentyl)thiophene. This intermediate is then hydroxylated using a suitable oxidizing agent to form 5-hydroxy-3-(thiophen-3-yl)pentane.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride. This intermediate is then reacted with the amine derivative of the thiophenyl-pentyl chain to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the thiophenyl-pentyl chain can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

    Oxidation: Formation of 5-oxo-3-(thiophen-3-yl)pentane or 5-carboxy-3-(thiophen-3-yl)pentane.

    Reduction: Formation of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzylamine.

    Substitution: Formation of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-alkoxybenzamide derivatives.

Scientific Research Applications

Chemistry

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various receptors and enzymes can be explored.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of an isopropoxy group.

    N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-ethoxybenzamide: Similar structure with an ethoxy group instead of an isopropoxy group.

    N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-butoxybenzamide: Similar structure with a butoxy group instead of an isopropoxy group.

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the hydroxy-thiophenyl-pentyl chain and the isopropoxybenzamide core provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-14(2)23-18-5-3-16(4-6-18)19(22)20-10-7-15(8-11-21)17-9-12-24-13-17/h3-6,9,12-15,21H,7-8,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAKZYFJYBWIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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